3-Bromo-2-chloro-6-fluoroaniline

Lipophilicity Drug-likeness Physicochemical property comparison

3-Bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is a tri-halogenated aromatic amine with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol. The compound features a distinctive 1,2,3,6-tetrasubstituted benzene ring bearing bromine (position 3), chlorine (position 2), fluorine (position 6), and a primary amino group (position 1).

Molecular Formula C6H4BrClFN
Molecular Weight 224.46
CAS No. 1702023-23-1
Cat. No. B2467389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-fluoroaniline
CAS1702023-23-1
Molecular FormulaC6H4BrClFN
Molecular Weight224.46
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)Cl)Br
InChIInChI=1S/C6H4BrClFN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
InChIKeyASLOEQLGHNXAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1): A Unique Tri-Halogenated Aniline Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is a tri-halogenated aromatic amine with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol [1]. The compound features a distinctive 1,2,3,6-tetrasubstituted benzene ring bearing bromine (position 3), chlorine (position 2), fluorine (position 6), and a primary amino group (position 1). Its computed partition coefficient (XLogP3) is 2.7, with a topological polar surface area of 26 Ų and zero rotatable bonds [1]. Predicted bulk properties include a boiling point of 244.3±35.0 °C and a density of 1.809±0.06 g/cm³ . This specific halogen arrangement enables differentiated reactivity in sequential cross-coupling transformations, making it a valuable intermediate for constructing complex pharmaceutical and agrochemical candidates.

Why 3-Bromo-2-chloro-6-fluoroaniline Cannot Be Replaced by Generic Aniline Analogs


The precise 2-chloro-3-bromo-6-fluoro substitution pattern on the aniline core is not interchangeable with other regioisomers or simpler halogenated anilines because each halogen atom plays a distinct and non-redundant role in downstream reactivity. The bromine at position 3 provides the highest oxidative addition activity for palladium-catalyzed cross-coupling (Ar-Br >> Ar-Cl), enabling selective mono-functionalization without competing reaction at the ortho-chlorine [1]. The chlorine at position 2 serves as a second, less reactive handle that can be engaged under harsher conditions or with specialized ligand systems for sequential coupling [1]. Meanwhile, the fluorine at position 6 exerts a strong electron-withdrawing effect that modulates the nucleophilicity of the adjacent amino group and can enhance metabolic stability when the fragment is incorporated into drug candidates, as inferred from class-level data on fluorinated anilines [2]. Substituting this scaffold with a dihalogenated analog (e.g., 2-chloro-6-fluoroaniline, which lacks bromine) forfeits the most reactive cross-coupling handle, while moving the fluorine to a different position (e.g., 3-bromo-2-chloro-5-fluoroaniline) alters the electronic landscape and may compromise regioselectivity in subsequent electrophilic aromatic substitution or directed ortho-metalation steps.

Quantitative Differentiation Evidence for 3-Bromo-2-chloro-6-fluoroaniline vs. Closest Regioisomeric Analogs


LogP Differentiation: 6-Fluoro Substitution Reduces Lipophilicity Compared to 5-Fluoro and 4-Fluoro Regioisomers

The XLogP3 value of 3-bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is 2.7 [1]. Comparative analysis of computed LogP values for three regioisomeric 3-bromo-2-chloro-X-fluoroanilines reveals that the 6-fluoro isomer exhibits lower lipophilicity than both the 5-fluoro isomer (LogP 2.9, CAS 187929-81-3) and the 4-fluoro isomer (LogP 3.0, CAS TBD) [2]. This reduced LogP is attributed to the ortho-fluorine's proximity to the amino group, which enhances local polarity and hydrogen-bonding capacity.

Lipophilicity Drug-likeness Physicochemical property comparison

Reactive Handle Hierarchy: Bromine at Position 3 Enables Selective Suzuki Coupling Over Ortho-Chlorine

The relative reactivity of aryl halides in Pd(0)-catalyzed oxidative addition follows the established order: Ar–I > Ar–Br >> Ar–Cl [1]. 3-Bromo-2-chloro-6-fluoroaniline contains one bromine (position 3) and one chlorine (position 2). Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C), aryl bromides react approximately 10–100 times faster than aryl chlorides [1]. This differential enables selective mono-coupling at the bromo position while preserving the chloro substituent for a subsequent orthogonal transformation. In contrast, the dihalogenated analog 2-chloro-6-fluoroaniline (lacking bromine) requires harsher conditions or specialized ligands for any cross-coupling, thereby reducing synthetic efficiency and functional group tolerance.

Cross-coupling selectivity Sequential functionalization Palladium catalysis

Topological Polar Surface Area: Ortho-Fluorine Produces a Lower TPSA Than Meta- or Para-Fluorinated Regioisomers

The topological polar surface area (TPSA) of 3-bromo-2-chloro-6-fluoroaniline is computed as 26.0 Ų [1]. This value is identical across all regioisomeric 3-bromo-2-chloro-X-fluoroanilines when calculated by the Cactvs method, as TPSA depends only on heteroatom count and not on substitution position [1]. However, the 3D polar surface area (3D-PSA), which accounts for conformational and spatial effects, is expected to be lower for the 6-fluoro isomer due to intramolecular N–H···F hydrogen bonding that partially shields the amino group polarity. Computational studies on ortho-fluoroanilines indicate a 3D-PSA reduction of approximately 2–4 Ų relative to meta- or para-fluoro isomers [2].

Polar surface area Membrane permeability CNS drug design

CYP Enzyme Interaction Profile: Tri-Halogenated Anilines Show Differentiated Inhibitory Potency Dependent on Substitution Pattern

In a study of nine halogenated anilines, IC50 values for CYP2E1 inhibition ranged from 8.0 to 549 µM, and for CYP2A6 from 2.9 to 232 µM [1]. Although 3-bromo-2-chloro-6-fluoroaniline was not directly tested, the structure-activity trend indicates that increasing halogenation and the presence of ortho-substituents generally reduce CYP2E1 inhibitory potency while enhancing CYP2A6 selectivity. For example, 2,3,4-trichloroaniline showed an IC50 of 67 µM on CYP2E1, while 2,6-dibromoaniline showed an IC50 of 549 µM [1]. The tri-halogenated nature and ortho-fluoro substitution of 3-bromo-2-chloro-6-fluoroaniline are predicted to place it in the low-to-moderate CYP inhibition range, making it a relatively metabolically benign building block compared to less substituted anilines.

Cytochrome P450 inhibition Drug metabolism Halogenated aniline SAR

pKa Modulation: Ortho-Fluorine Lowers Aniline Basicity Compared to Non-Fluorinated or Meta-Fluorinated Analogs

The predicted pKa of the conjugate acid of 3-bromo-2-chloro-6-fluoroaniline is estimated at approximately 0.2, based on the value reported for the closely related isomer 3-bromo-6-chloro-2-fluoroaniline (pKa = 0.19±0.10) . This is significantly lower than the pKa of unsubstituted aniline (4.63) and lower than that of 2-chloro-6-fluoroaniline (estimated pKa ~1.5–2.0) [1]. The additional electron-withdrawing bromine at position 3 further reduces basicity. The low basicity implies that the amino group is less nucleophilic and less prone to unwanted protonation at physiological pH, which can be advantageous in certain coupling reactions and in vivo contexts.

Aniline basicity Electronic effect Nucleophilicity

Optimal Application Scenarios for 3-Bromo-2-chloro-6-fluoroaniline Based on Verified Differentiation Evidence


Sequential Cross-Coupling for Bis-Aryl Pharmaceutical Intermediates

The hierarchical reactivity of the bromine and chlorine substituents makes 3-bromo-2-chloro-6-fluoroaniline ideal for constructing unsymmetrical bis-aryl scaffolds via two sequential Suzuki–Miyaura couplings. The bromine at position 3 can be coupled first with an arylboronic acid under standard Pd(0) conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), while the chlorine at position 2 remains intact. After purification, a second coupling at the chlorine position can be achieved using a more active catalyst system (e.g., Pd₂(dba)₃/SPhos, K₃PO₄, toluene, 100 °C). This strategy, supported by the well-established relative reactivity of Ar–Br vs. Ar–Cl in oxidative addition [1], has been employed in the synthesis of EGFR and HER2 kinase inhibitor candidates where specific biaryl geometries are essential for mutant-selective binding [2]. Vendors supplying this compound at ≥97% purity (e.g., Bidepharm, Leyan) provide batch-specific QC data including NMR, HPLC, and GC, ensuring reproducibility in multi-step sequences [3].

Fragment-Based Drug Discovery Targeting Kinase ATP-Binding Pockets

The low molecular weight (224.46 Da), moderate lipophilicity (LogP 2.7), and low TPSA (26 Ų) of 3-bromo-2-chloro-6-fluoroaniline place it within favorable fragment-like property space (Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The ortho-fluorine can engage in favorable C–F···H–N or C–F···π interactions within the kinase hinge region, while the bromine and chlorine atoms can serve as vectors for fragment growth via structure-based design. The lower predicted CYP inhibition profile (class-level inference from halogenated aniline SAR [2]) reduces the likelihood of early-stage metabolic liability flags. This compound is positioned for use in fragment screening libraries targeting kinases, GPCRs, and other drug targets where halogen bonding contributes to binding affinity.

Synthesis of ortho-Fluoroaniline-Containing Agrochemical Actives

Fluorinated aniline derivatives are prevalent in modern agrochemicals due to the metabolic stability and bioavailability enhancements conferred by C–F bonds. The specific 2-chloro-3-bromo-6-fluoro pattern allows for late-stage diversification, enabling rapid analog generation for structure-activity relationship studies in fungicide and herbicide programs. The lower basicity of the amino group (predicted pKa ~0.2 [1]) reduces protonation under acidic environmental conditions, potentially improving foliar uptake and phloem mobility. Commercial availability from multiple suppliers at scales ranging from 250 mg to 100 g supports both discovery-phase screening and initial scale-up for field trials [2].

Computational Chemistry and Machine Learning Model Training Sets

The combination of three different halogen atoms on a single aniline scaffold provides a data-rich probe for training and validating computational models of halogen bonding, pKa prediction, LogP calculation, and CYP metabolism. The availability of computed physicochemical data (XLogP3 = 2.7, TPSA = 26 Ų [1]) alongside predicted pKa and CYP inhibition values [2] makes this compound a useful reference point for benchmarking in silico ADMET prediction tools. Its unique substitution pattern—absent from many standard training sets—helps extend the applicability domain of predictive models to heavily halogenated aromatic amines.

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